2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide is a compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibitThreonine Tyrosine Kinase (TTK) , which plays a crucial role in cell division and the DNA damage response.
Mode of Action
Based on its structural similarity to other ttk inhibitors, it may bind to the kinase domain of ttk, thereby inhibiting its activity and disrupting cell division .
Biochemical Pathways
The inhibition of TTK can affect various biochemical pathways, primarily those involved in cell division and the DNA damage response. By inhibiting TTK, EU-0056652 could potentially disrupt these pathways, leading to cell cycle arrest and apoptosis .
Result of Action
The result of EU-0056652’s action would likely be the inhibition of cell division and induction of apoptosis in cells expressing TTK. This could potentially make it useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .
Preparation Methods
The synthesis of 2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps. One common synthetic route starts with the commercially available methyl 3-aminothiophene-2-carboxylate. This compound undergoes a series of reactions, including condensation with formamidine acetate, chlorination, and nucleophilic substitution . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The overall yield of the synthesis can vary, but it is generally around 43% .
Chemical Reactions Analysis
2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorophenyl group can be replaced with other substituents using appropriate nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives
Scientific Research Applications
2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar compounds to 2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-fluorophenyl)methyl]acetamide include other thieno[3,2-d]pyrimidine derivatives such as:
Tazemetostat: Another EZH2 inhibitor with a similar structure but different substituents.
Thieno[2,3-d]pyrimidine derivatives: These compounds also exhibit antitumor activities but may have different molecular targets
Thieno[3,2-d]pyrimidin-4-yl morpholine: A compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c16-10-3-1-9(2-4-10)7-17-12(20)8-19-14(21)13-11(5-6-23-13)18-15(19)22/h1-6H,7-8H2,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTGXMNBAZBMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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